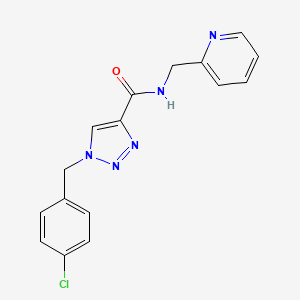![molecular formula C16H15NO5S2 B6100911 4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid](/img/structure/B6100911.png)
4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidine ring, a benzoic acid moiety, and a carboxy-propyl side chain, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidine derivative with a benzoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid: Shares structural similarities but differs in the presence of a furan ring instead of a thiazolidine ring.
4-Formylphenylboronic acid: Another compound with a benzoic acid moiety, but with different functional groups and reactivity.
Uniqueness
4-[3-(3-Carboxy-propyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-benzoic acid is unique due to its combination of a thiazolidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-22-15(21)11-6-4-10(5-7-11)9-12-14(20)17(16(23)24-12)8-2-3-13(18)19/h4-7,9H,2-3,8H2,1H3,(H,18,19)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAGEVJBPCZQY-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6100831.png)
![4-(2-fluorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100838.png)

![[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B6100852.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6100856.png)
![1-(2-Chlorophenyl)-5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B6100862.png)
![N-methyl-2-(1-methylpyrazol-4-yl)-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]ethanamine](/img/structure/B6100885.png)

![N-(2-methoxyethyl)-N-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]propan-2-amine](/img/structure/B6100905.png)
![ethyl 3-benzyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxylate](/img/structure/B6100914.png)
![N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6100917.png)
![5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B6100923.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6100943.png)
![Benzoic acid, 4,4'-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B6100947.png)
